![molecular formula C21H17Cl3N4O4S B15044535 N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B15044535.png)
N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide
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Overview
Description
N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide is a complex organic compound characterized by its unique structure, which includes a trichloroethyl group, a methoxy-nitrophenyl group, and a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide typically involves multiple steps. One common approach is the reaction of 2-methoxy-5-nitroaniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with 2,2,2-trichloroethyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitrophenyl and trichloroethyl groups contributes to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(3-(2-methoxy-phenyl)-thioureido)-ethyl)-benzamide
- N-(2,2,2-trichloro-1-(3-(4-methoxy-phenyl)-thioureido)-ethyl)-benzamide
- 2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
Uniqueness
N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide is a complex organic compound notable for its structural diversity and potential biological activity. This compound integrates several functional groups, including trichloroethyl, methoxy-nitrophenyl, and naphthamide moieties, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C21H17Cl3N4O4S |
Molecular Weight | 527.8 g/mol |
IUPAC Name | N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]naphthalene-1-carboxamide |
InChI Key | XWBCMQGOFGYZEP-UHFFFAOYSA-N |
The compound is synthesized through a multi-step process involving the reaction of 2-methoxy-5-nitroaniline with carbon disulfide to form a thiourea derivative, followed by reaction with 2,2,2-trichloroethyl isocyanate.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or modulator of cellular signaling pathways. The presence of the nitrophenyl and trichloroethyl groups enhances its binding affinity towards various enzymes and receptors.
Potential Applications
Research indicates that this compound has potential applications in several fields:
- Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties.
- Biochemical Research : Used as a probe for studying enzyme activities and cellular processes.
- Synthetic Chemistry : Serves as a reagent in organic synthesis for developing more complex molecules.
Enzyme Inhibition Studies
Research has demonstrated that compounds with similar structural features can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. The inhibition mechanism involves reducing NADP and NADPH levels, leading to destabilization of DHFR. This suggests that this compound may exhibit similar inhibitory effects on key metabolic enzymes.
Properties
Molecular Formula |
C21H17Cl3N4O4S |
---|---|
Molecular Weight |
527.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H17Cl3N4O4S/c1-32-17-10-9-13(28(30)31)11-16(17)25-20(33)27-19(21(22,23)24)26-18(29)15-8-4-6-12-5-2-3-7-14(12)15/h2-11,19H,1H3,(H,26,29)(H2,25,27,33) |
InChI Key |
XWBCMQGOFGYZEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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